molecular formula C24H26N2O2S B2968619 1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319922-74-0

1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea

Cat. No.: B2968619
CAS No.: 2319922-74-0
M. Wt: 406.54
InChI Key: OBNUXWZZIVPYAW-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1-(diphenylmethyl)urea core, a structure often associated with biological activity and frequently explored as a key scaffold in the development of pharmacologically active molecules . The diphenylmethyl (benzhydryl) group is a common moiety in many compounds that interact with the central nervous system and other biological targets. Furthermore, the inclusion of a tetrahydro-2H-pyran (oxane) ring linked to a thiophene heterocycle enhances the molecular complexity and modulates its physicochemical properties, potentially improving lipophilicity and cell membrane permeability . The specific three-dimensional structure resulting from the conjugation of these units makes this compound a valuable intermediate for constructing more complex molecules. Its primary research application is as a building block for the synthesis of novel chemical entities, particularly in the search for new receptor modulators and enzyme inhibitors. Researchers utilize this compound strictly in laboratory settings for in vitro studies. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzhydryl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-23(25-18-24(12-14-28-15-13-24)21-11-16-29-17-21)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16-17,22H,12-15,18H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNUXWZZIVPYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents XLogP Hydrogen Bond Donors/Acceptors Reference
1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea (Target) C₂₆H₂₇N₂O₂S 443.58 Diphenylmethyl, oxan-4-yl, thiophen-3-yl ~4.2* 2 / 4 -
1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea C₁₉H₂₄N₂O₃S 360.47 Phenoxyethyl, oxan-4-yl, thiophen-3-yl 2.8 2 / 4
1-(Oxan-4-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea C₁₃H₁₇N₅O₂S 307.37 Oxan-4-yl, triazolyl, thiophen-3-yl ~1.5* 2 / 6
1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea C₁₆H₂₄N₂O₂S 308.40 Cyclopentyl, oxan-4-yl, thiophen-3-yl ~2.5* 2 / 3
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea C₁₄H₁₀ClF₃N₂O₂ 330.69 Chloro-CF₃-phenyl, hydroxyphenyl ~3.1 2 / 4

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity: The target compound’s diphenylmethyl group contributes to a higher predicted XLogP (~4.2) compared to analogues with smaller substituents (e.g., phenoxyethyl in , XLogP 2.8).
  • Hydrogen Bonding : The triazole-containing analogue has six hydrogen bond acceptors, which may improve solubility and target engagement compared to the target compound’s four acceptors.
  • Steric Effects : The cyclopentyl group in reduces molecular weight (308.4 vs. 443.58) and may alter conformational flexibility compared to the bulkier diphenylmethyl group.

Structure-Activity Relationship (SAR) Trends

Lipophilicity and Bioavailability : Higher XLogP (target vs. ) correlates with increased blood-brain barrier penetration but may reduce solubility.

Electron-Withdrawing Groups : The chloro-CF₃-phenyl group in enhances electrophilicity, possibly increasing reactivity in covalent binding scenarios.

Q & A

Q. What are the optimal synthetic routes for 1-(diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea?

The compound can be synthesized via isocyanate-amine coupling , a common method for urea derivatives. Reacting a diphenylmethyl isocyanate with 4-(thiophen-3-yl)oxan-4-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts, yields the target compound . Purification typically involves column chromatography (e.g., silica gel with gradient elution) .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, leveraging high-resolution data to resolve the urea backbone and substituent conformations .
  • NMR/IR spectroscopy : Confirm the urea carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ (IR). In ¹H NMR, aromatic protons of diphenylmethyl (δ 7.2–7.5 ppm) and thiophene (δ 7.0–7.3 ppm) groups are key identifiers .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Formulation with cyclodextrins : Enhances aqueous solubility via host-guest interactions with hydrophobic moieties like diphenylmethyl .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Vary substituents : Modify the thiophene-oxane moiety (e.g., substituents on thiophene) or replace diphenylmethyl with other aryl groups to assess impact on bioactivity .
  • Biological testing : Evaluate cytotoxicity (e.g., MTT assay), apoptosis (caspase-3 activation), and target engagement (e.g., kinase inhibition) across derivatives .

Q. What computational methods aid in target identification?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like EZH2 (a known urea derivative target) or GPCRs .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

Q. How to resolve contradictions in biological activity data?

  • Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. What methods evaluate metabolic stability?

  • Liver microsome assays : Incubate with human or rodent microsomes, quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic liabilities .

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